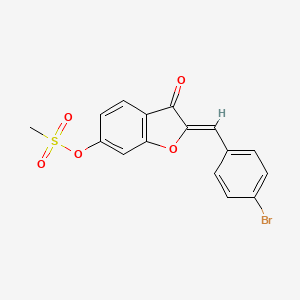

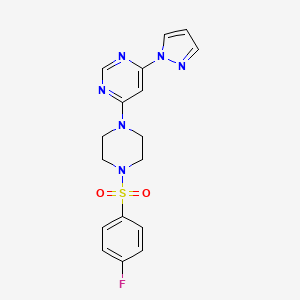

![molecular formula C18H16N6O2S B2808490 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034368-71-1](/img/structure/B2808490.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve aromatic nucleophilic substitution . In some cases, the corresponding Cbz-protected piperazinones are used and, after cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through a variety of techniques, including melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research on structurally related compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, has demonstrated potent anticonvulsant activity, suggesting a potential application for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide in the treatment of seizures. Specifically, derivatives of 1,2,4-triazolo[4,3-a]pyrazine exhibited significant efficacy against maximal electroshock-induced seizures in rats, highlighting the bioisosteric relationship of this ring system with the purine ring for anticonvulsant purposes without inducing emesis (J. Kelley et al., 1995).

Renin Inhibition

1,2,4-Triazolo[4,3-a]pyrazine derivatives have also been synthesized for their human renin inhibitory activity. These derivatives, incorporating transition-state mimetics, have shown to effectively lower blood pressure in animal models, suggesting a therapeutic potential for managing hypertension. However, challenges with oral bioavailability were noted, indicating a need for further optimization (D. Roberts et al., 1990).

Anti-Asthmatic Properties

The synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]pyridazines has been explored, yielding compounds with potent activity against platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This finding indicates a possible application for asthma treatment, with specific compounds showing excellent anti-asthmatic activity and potential value in managing respiratory diseases (M. Kuwahara et al., 1997).

Anti-Inflammatory and Analgesic Effects

Research into N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides has uncovered potent anti-inflammatory and analgesic activities without acute gastrolesivity. These compounds, particularly N-monosubstituted derivatives, have shown significant potential as non-steroidal anti-inflammatory drugs, providing a promising avenue for developing new therapeutic agents (G. Grossi et al., 2005).

Zukünftige Richtungen

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on further exploring the structure–activity relationship of these triazolo pyrazine derivatives and developing new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-2-26-17-15-23-22-14(24(15)9-8-19-17)10-20-16(25)13-11-27-18(21-13)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBFDQRDKCLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![1-{3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B2808409.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)

![(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2808417.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)